ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate
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Overview
Description
This compound is an ester, as indicated by the “ethyl …-oate” portion of the name. It also contains a cyano group (-CN), an aniline group (aniline is a common name for aminobenzene), and a tetrafluoroethoxy group. The (Z)-2 in the name indicates the configuration of the double bond in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity implied by its name. It would have a core structure derived from a prop-2-enoic acid (a type of alpha, beta-unsaturated carboxylic acid), with various groups attached to it .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the highly electronegative fluorine atoms in the tetrafluoroethoxy group could influence these properties .Scientific Research Applications
Crystal Packing and Interactions
Research demonstrates unique non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions contribute to the formation of specific crystal structures, indicating the compound's potential for detailed structural analysis and materials science applications (Zhang, Wu, & Zhang, 2011).
Synthesis and Characterization
The synthesis and structural analysis of related compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been extensively studied. Such research provides insights into the compound's molecular configuration and characterizations using IR, UV, and NMR spectroscopy, highlighting its significance in synthetic organic chemistry and drug design (Johnson et al., 2006).
Intramolecular Cyclization
An expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl)quinolines through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been reported. This methodology underscores the compound's utility in generating fluorinated heterocyclic compounds, which are of interest in pharmaceutical chemistry and agrochemical research (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
C⋯π Interaction and Non-hydrogen Bond Type
A study on a closely related ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual C⋯π interaction of non-hydrogen bond type, suggesting its potential for exploring electrostatic interactions in molecular engineering (Zhang, Tong, Wu, & Zhang, 2012).
Thermochemical Properties
The thermochemical properties of related ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives have been investigated, providing valuable data for the development of new materials and the study of energetic compounds. These findings contribute to the understanding of the enthalpic characteristics of such esters, which is crucial for their application in materials science and chemical synthesis (Kos et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O3/c1-2-22-12(21)9(7-19)8-20-10-4-3-5-11(6-10)23-14(17,18)13(15)16/h3-6,8,13,20H,2H2,1H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYDXVRWKKXOOP-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)OC(C(F)F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC(C(F)F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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